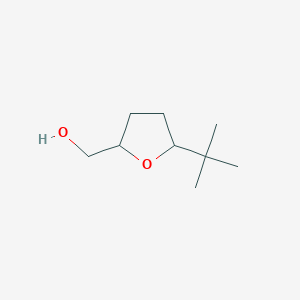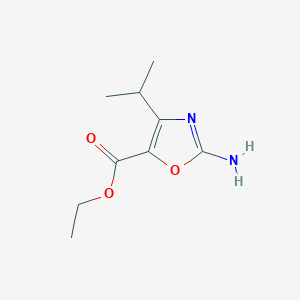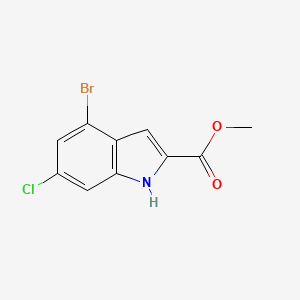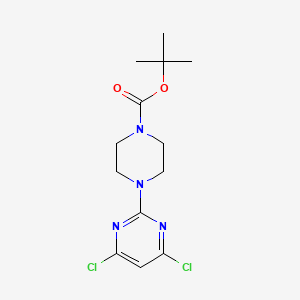![molecular formula C21H24IN3O2 B12311193 N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida es un compuesto orgánico complejo que presenta un sistema de anillo de benzopirano y una porción de piperazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida generalmente implica varios pasos, comenzando con la preparación de los intermediarios de benzopirano y piperazina. El intermediario de benzopirano se puede sintetizar mediante una reacción de ciclización de precursores apropiados en condiciones ácidas o básicas. El intermediario de piperazina a menudo se prepara haciendo reaccionar 4-yodoanilina con piperazina en presencia de un agente de acoplamiento como EDCI o DCC.
El paso final implica el acoplamiento del intermediario de benzopirano con el intermediario de piperazina usando un enlace adecuado, como anhídrido acético, bajo condiciones controladas de temperatura y pH para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, la selección de alta velocidad de las condiciones de reacción y la implementación de principios de química verde para minimizar los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El anillo de benzopirano se puede oxidar para formar derivados de quinona.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo yodofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd / C) se utilizan normalmente.
Sustitución: Los nucleófilos como la azida de sodio (NaN3) o los tioles (RSH) se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de benzopirano puede producir derivados de quinona, mientras que la reducción de un grupo nitro puede producir una amina.
Aplicaciones Científicas De Investigación
N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El sistema de anillo de benzopirano puede interactuar con bolsillos hidrofóbicos en las proteínas, mientras que la porción de piperazina puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de la proteína diana, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3,4-dihidro-2H-1-benzopiran-4-il)piridin-3-amina
- N-(3,4-dihidro-2H-1-benzopiran-4-il)-1-propilpiperidin-4-amina
- N-(3,4-dihidro-2H-1-benzopiran-4-il)-6-metoxipiridin-3-amina
Unicidad
N-(3,4-dihidro-2H-1-benzopiran-4-il)-2-[4-(4-yodofenil)piperazin-1-il]acetamida es único debido a la presencia del grupo yodofenilo, que puede aumentar su afinidad de unión y especificidad para ciertos objetivos moleculares. Esto lo convierte en un compuesto valioso para el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C21H24IN3O2 |
|---|---|
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24IN3O2/c22-16-5-7-17(8-6-16)25-12-10-24(11-13-25)15-21(26)23-19-9-14-27-20-4-2-1-3-18(19)20/h1-8,19H,9-15H2,(H,23,26) |
Clave InChI |
XTOOXVJXRARBGN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)


